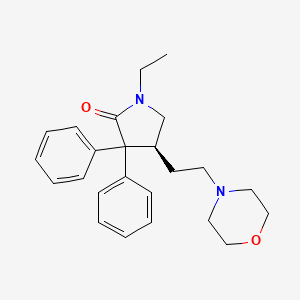

(S)-doxapram

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-doxapram is the (S)-enantiomer of doxapram. It is an enantiomer of a (R)-doxapram.

Activité Biologique

(S)-Doxapram is a compound primarily recognized for its role as a respiratory stimulant and its interaction with various ion channels. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on specific ion channels, and relevant case studies.

This compound functions primarily as a stimulant for respiratory activity by inhibiting potassium channels, particularly the TASK-3 (TWIK-related acid-sensitive K+ channel) family. Research indicates that doxapram binds to the intracellular pore region of these channels, leading to their inhibition and subsequent stimulation of respiratory drive .

Potassium Channel Interaction

Doxapram's action on potassium channels is significant in various physiological contexts:

- TASK-1 and TASK-3 Channels : Studies have shown that doxapram inhibits TASK-3, which is crucial for maintaining resting membrane potential in neurons and muscle cells. This inhibition leads to depolarization and increased excitability of these cells .

- K2P Channels : Doxapram has been identified as a blocker of K2P channels, which are implicated in various cardiac functions. For instance, in studies using Drosophila models, doxapram's effect on heart rate was observed, where it decreased heart rates under certain concentrations .

Effects on Heart Rate

A notable study examined the impact of this compound on heart rates in Drosophila larvae. The findings indicated:

- Heart Rate Modulation : At a concentration of 0.5 mM, doxapram significantly depressed heart rates within five minutes. Higher concentrations (5 mM) resulted in immediate decreases in heart rate .

- pH Sensitivity : The study also highlighted the interaction between pH levels and heart rate modulation by doxapram. A decrease in pH from 7.1 to 6.5 increased heart rates, while an increase to 7.5 decreased them .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored extensively:

- Absorption and Distribution : Following administration, doxapram is rapidly absorbed and distributed throughout the body. Its effects can be observed within minutes due to its quick onset of action .

- Metabolism : Doxapram undergoes hepatic metabolism with a significant portion being excreted unchanged in urine. This profile is critical for understanding dosing regimens in clinical settings .

Clinical Applications

Doxapram has been utilized in various clinical scenarios:

- Apnea of Prematurity : It has been used effectively as a treatment for apnea in premature infants who are unresponsive to methylxanthines .

- Acute Drug Poisoning : Doxapram has demonstrated efficacy as a respiratory stimulant in cases of acute drug poisoning, supporting respiratory function during critical periods post-overdose .

Comparative Studies

A comparative analysis of doxapram's effectiveness against other respiratory stimulants reveals its unique position:

| Compound | Mechanism | Clinical Use |

|---|---|---|

| This compound | K+ channel inhibition | Apnea of prematurity |

| Methylxanthines | Phosphodiesterase inhibition | General respiratory stimulation |

| PKTHPP | TASK channel inhibition | Experimental models |

Propriétés

Numéro CAS |

179915-80-1 |

|---|---|

Formule moléculaire |

C24H30N2O2 |

Poids moléculaire |

378.5 g/mol |

Nom IUPAC |

(4S)-1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one |

InChI |

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/t22-/m1/s1 |

Clé InChI |

XFDJYSQDBULQSI-JOCHJYFZSA-N |

SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |

SMILES isomérique |

CCN1C[C@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |

SMILES canonique |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.